molecular formula C8H8O5 B15192032 3,4-Dihydroxymandelic acid, (R)- CAS No. 64998-15-8

3,4-Dihydroxymandelic acid, (R)-

Cat. No.: B15192032
CAS No.: 64998-15-8
M. Wt: 184.15 g/mol
InChI Key: RGHMISIYKIHAJW-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dihydroxymandelic acid involves the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide. The reaction is typically carried out at low temperatures (5-15°C) to control the pH and avoid the formation of ortho-position products . The reaction conditions include:

  • Cooling 35-45 wt% glyoxylic acid solution to 10-15°C.
  • Adding 30 wt% sodium hydroxide solution dropwise.
  • Reacting at 10-15°C to obtain sodium glyoxylate solution.
  • Adding deionized water, sodium hydroxide, and catechol into a reaction kettle.
  • Cooling to 5-8°C and adding sodium glyoxylate solution dropwise over 45-60 minutes.
  • Reacting for 8-10 hours and aging for 45-48 hours .

Industrial Production Methods

Industrial production of 3,4-Dihydroxymandelic acid often involves similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing environmental impact. Microbial synthesis methods are also being explored to avoid the production of hazardous waste associated with chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Tyrosinase, oxygen.

    Reduction: Aldehyde dehydrogenase, aldose reductase.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: 3,4-Dihydroxyphenylglycol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

CAS No.

64998-15-8

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1

InChI Key

RGHMISIYKIHAJW-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)O)O

Origin of Product

United States

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